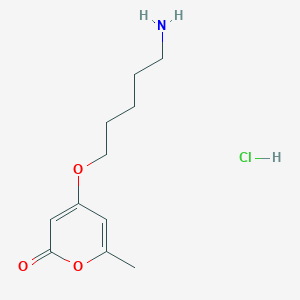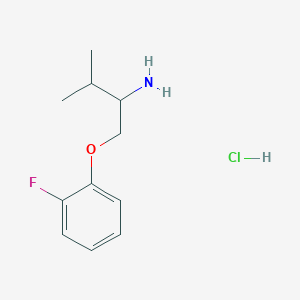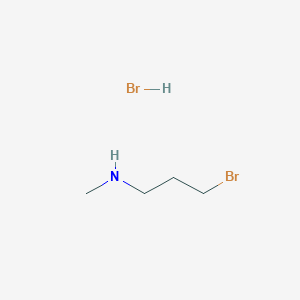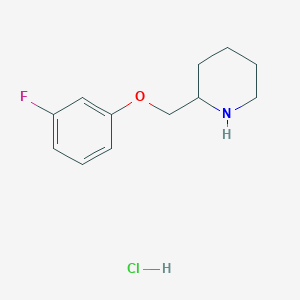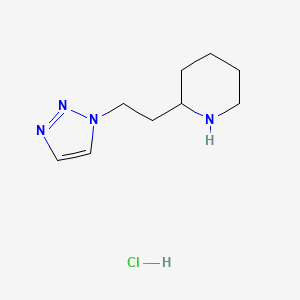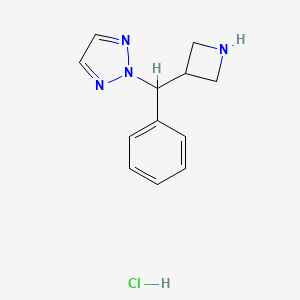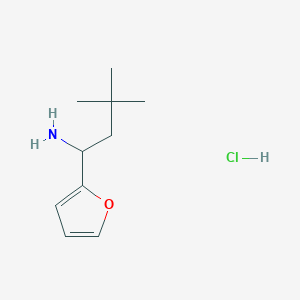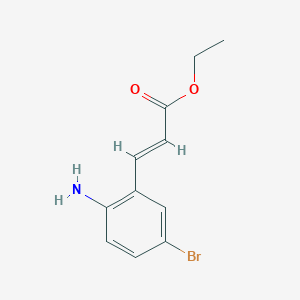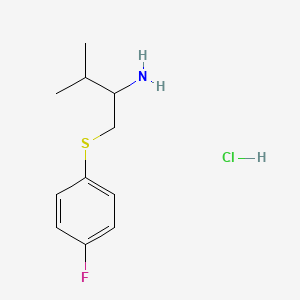
(R)-tert-Butyl (3-hydroxybutyl)carbamate
説明
"®-3’-hydroxybutyl ®-3’-hydroxybutyrate or D-β-hydroxybutyrate ester is an effective and palatable precursor to the ketone body . Ketone bodies are the most energy-efficient fuel and yield more ATP per mole of substrate than pyruvate and increase the free energy released from ATP hydrolysis .
Synthesis Analysis
The synthesis of ®-3’-hydroxybutyl ®-3’-hydroxybutyrate involves various pathways. One study found a native (S)-3-hydroxybutyryl-CoA dehydrogenase, hbd2, responsible for endogenous 3HB production . In conjunction with the heterologous thiolase atoB and CoA transferase ctfAB, hbd2 overexpression improves yields of 3HB on both sugar and syngas (CO/H2/CO2), outperforming the other tested pathways .
Molecular Structure Analysis
The molecule consists of 19 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecular weight of 2-methylpropyl N-[(3R)-3-hydroxybutyl]carbamate is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the formula .
Chemical Reactions Analysis
The enzyme ®-3-hydroxybutyrate dehydrogenase (HBDH) catalyzes the enantioselective reduction of 3-oxocarboxylates to ®-3-hydroxycarboxylates, the monomeric precursors of biodegradable polyesters . The native product of the HBDH reaction, ®-3-hydroxybutyrate, is a precursor in the synthesis of carbapenem antibiotics .
Physical And Chemical Properties Analysis
Carbamate pesticides are known as esters of carbamic acid (R1-S-CO-NR2R3), which are not structurally complex . They are commonly employed in farming to protect many crops, including fruits, cotton, rice, and vegetables, due to their broad biological activity, less mammalian toxicity, and minimal bioaccumulation potential .
科学的研究の応用
Synthesis and Natural Product Derivation
- (R)-tert-butyl (3-hydroxybutyl)carbamate is a key intermediate in the synthesis of natural products like jaspine B, which is isolated from various sponges and shows cytotoxic activity against human carcinoma cell lines. It's synthesized from L-Serine through a multi-step process, demonstrating its importance in complex organic synthesis (Tang et al., 2014).
Enantioselective Synthesis
- This compound is utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms its importance in precise stereochemical applications, providing a foundation for developing enantiomerically pure compounds (Ober et al., 2004).
Kinetic Resolution and Enantioselectivity
- The compound is involved in the enzymatic kinetic resolution process. For instance, its derivative, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, was effectively resolved into optically pure enantiomers using Candida antarctica lipase B, illustrating its role in achieving high enantioselectivity in chemical processes (Piovan et al., 2011).
Biodegradation Studies
- Studies on the biodegradation of cyclic and substituted linear oligomers of poly(3-hydroxybutyrate) use derivatives of (R)-tert-butyl (3-hydroxybutyl)carbamate to understand the biodegradation process, crucial for developing sustainable and eco-friendly polymers (Brandl et al., 1995).
Photocatalysis and Organic Synthesis
- The compound is used in photocatalyzed amination reactions, establishing new pathways for synthesizing diverse organic compounds. This demonstrates its versatility in organic synthesis, particularly in light-driven chemical processes (Wang et al., 2022).
Gas-Phase Elimination Kinetics
- The compound has been studied for its role in gas-phase elimination kinetics. Understanding these kinetics is crucial for developing efficient and environmentally benign chemical processes (Mora et al., 2007).
Enzymatic Synthesis of Ketone Body Esters
- It is also instrumental in the enzymatic synthesis of ketone body esters, showcasing its potential in producing biologically active compounds through environmentally friendly processes (Zaccone et al., 2020).
Protective Group Chemistry
- The compound is employed in the synthesis of protected amines via Curtius rearrangement, highlighting its utility in protecting group chemistry which is fundamental in organic synthesis (Lebel & Leogane, 2005).
作用機序
Target of Action
The primary target of ®-tert-Butyl (3-hydroxybutyl)carbamate is the metabolic system of the body. This compound, also known as a ketone ester, is used as an exogenous means to achieve ketosis . It is broken down by esterases to form beta-hydroxybutyrate (BHB) in vivo . BHB is a ketone body that can substitute and alternate with glucose under conditions of fuel and food deficiency .
Mode of Action
®-tert-Butyl (3-hydroxybutyl)carbamate interacts with its targets by being metabolized into BHB. BHB, the most prominent ketone body, binds to specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . This interaction results in the inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .
Biochemical Pathways
The biochemical pathways affected by ®-tert-Butyl (3-hydroxybutyl)carbamate involve the metabolism of fatty acids. In the absence of sufficient glucose, ketone bodies like BHB can be used as a source of energy by various organs, sparing the remaining glucose for organs that are obligate glucose users . This process affects the feast-and-famine oscillations of biological life .
Pharmacokinetics
The pharmacokinetics of ®-tert-Butyl (3-hydroxybutyl)carbamate involves its absorption, distribution, metabolism, and excretion (ADME). After oral intake, it undergoes complete enzymatic hydrolysis to release BHB . The metabolism of this ketone ester in human plasma is non-saturable even at concentrations as high as 5 mM . Human serum albumin contributes to the metabolism of the ketone ester .
Result of Action
The molecular and cellular effects of ®-tert-Butyl (3-hydroxybutyl)carbamate’s action are diverse. It has been found that BHB dramatically increases myocardial blood flow and cardiac output in control subjects and patients with heart failure . BHB also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia .
Action Environment
The action, efficacy, and stability of ®-tert-Butyl (3-hydroxybutyl)carbamate can be influenced by various environmental factors. For instance, the presence and persistence of toxic compounds like carbamate pesticides in the environment can exert a selection pressure on the microflora to evolve and adapt . This could potentially affect the metabolism and action of ®-tert-Butyl (3-hydroxybutyl)carbamate.
将来の方向性
Exogenous ketone supplements, such as ®-3-hydroxybutyl ®-3-hydroxybutyrate, have gained popularity as ergogenic aids in athletic performance . Future research should investigate whether there are other athletic contexts in which exogenous ketone supplements are efficacious given the positive, albeit preliminary, data from studies on overreaching, acute hypoxic exposure, and traumatic brain injury .
特性
IUPAC Name |
tert-butyl N-[(3R)-3-hydroxybutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXKPWMYURAXTA-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



